molecular formula C14H16BFO3 B1404354 2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1394973-17-1

2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1404354
CAS No.: 1394973-17-1
M. Wt: 262.09 g/mol
InChI Key: OPKXSJLCXJBUPR-UHFFFAOYSA-N
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Description

2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran ring substituted with a fluorine atom and a dioxaborolane moiety, which contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as catalytic protodeboronation and hydromethylation . The interaction with enzymes like boron-containing enzymes is crucial for its function. These interactions often involve the formation of transient complexes that enable the transfer of functional groups, thereby modifying the substrate in a controlled manner.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of various signaling molecules, leading to alterations in cellular responses. For instance, it can impact the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression. The compound can bind to active sites of enzymes, altering their conformation and activity. This binding can either inhibit the enzyme’s function or enhance its catalytic efficiency, depending on the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect the levels of specific metabolites within the cell, influencing the overall metabolic flux. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its activity and function, as its accumulation in certain areas may enhance its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor. The dioxaborolane moiety can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives.

Industrial Production Methods

Industrial production of 2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydrobenzofuran derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Comparison with Similar Compounds

2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other benzofuran derivatives such as:

    2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    2-(6-Methylbenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

    2-(6-Bromobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Bromine substitution may lead to different reactivity patterns and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(6-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXSJLCXJBUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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